molecular formula C11H12O B052882 1-Benzosuberone CAS No. 826-73-3

1-Benzosuberone

Cat. No. B052882
CAS RN: 826-73-3
M. Wt: 160.21 g/mol
InChI Key: KWHUHTFXMNQHAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

Structurally, 1-Benzosuberone and its derivatives exhibit planar molecular structures, which are crucial for their interaction with biological targets and their physicochemical properties. These structures are often characterized by single-crystal X-ray analysis, demonstrating their herringbone arrangement (K. Takimiya et al., 2005).

Chemical Reactions and Properties

1-Benzosuberone undergoes various chemical reactions, forming conjugates with other compounds such as 1,2,3-triazoles. These reactions are catalyzed under mild conditions, leading to products with significant anti-proliferative activity (CH. B. Praveena Devi et al., 2019).

Physical Properties Analysis

The physical properties of 1-Benzosuberone, such as its enthalpy of formation, have been studied through both experimental and computational approaches, providing insights into its energetics. The standard molar enthalpy of formation in the gaseous phase at 298.15 K is −(96.1 ± 3.4) kJ·mol−1 (M. S. Miranda et al., 2010).

Chemical Properties Analysis

The chemical properties of 1-Benzosuberone derivatives have been extensively explored, with various compounds exhibiting potent biological activities. These include anti-cancer, anti-bacterial, and anti-tubercular effects, highlighting the compound's relevance in drug discovery and therapeutic applications (S. N. Bukhari, 2022).

Scientific Research Applications

1. Medicinal Chemistry

  • Summary of the application : 1-Benzosuberone is a structural feature of many well-known natural pharmacophores such as Colchicine and Theaflavins. It has gained popularity in the field of medicinal chemistry due to its broad-spectrum effect .
  • Methods of application or experimental procedures : Numerous research publications have addressed the derivatization of the benzosuberone molecule, and their biological and pharmacological features have been extensively addressed .
  • Results or outcomes : Compounds possessing the benzosuberone skeleton play an important role in the drug development process due to their wide range of biological actions such as anti-cancer, antibacterial, antifungal, anti-inflammatory, and so on .

2. Antimicrobial Agents

  • Summary of the application : A series of novel benzosuberone derivatives were synthesized and evaluated as antimicrobial agents .
  • Methods of application or experimental procedures : The synthesis involved treatment of substituted benzosuberone derivatives with phenyl isothiocyanate in dimethylformamide, followed by treatment with cold HCl solution to afford the thioamides .
  • Results or outcomes : The results of antibacterial screening and Structure-Activity Relationship (SAR) revealed that the compounds containing this skeleton with the piperazine and morpholine rings have antimicrobial potential when compared to the commercial antibiotic Norfloxacin .

3. Anti-tumor Agents

  • Summary of the application : 1-Benzosuberone derivatives have been found to exhibit anti-tumor activity .
  • Methods of application or experimental procedures : The anti-tumor activity of these compounds is usually evaluated using various cancer cell lines .
  • Results or outcomes : The results have shown that certain 1-Benzosuberone derivatives can inhibit the growth of tumor cells .

4. Anti-malarial Agents

  • Summary of the application : Some 1-Benzosuberone derivatives have been studied for their anti-malarial properties .
  • Methods of application or experimental procedures : These compounds are typically tested against Plasmodium falciparum, the parasite responsible for malaria .
  • Results or outcomes : Certain 1-Benzosuberone derivatives have shown promising results in inhibiting the growth of Plasmodium falciparum .

5. Anti-inflammatory Agents

  • Summary of the application : 1-Benzosuberone derivatives have been found to possess anti-inflammatory properties .
  • Methods of application or experimental procedures : The anti-inflammatory activity of these compounds is usually evaluated using various inflammation models .
  • Results or outcomes : The results have shown that certain 1-Benzosuberone derivatives can reduce inflammation .

6. Anti-tubercular Agents

  • Summary of the application : Some 1-Benzosuberone derivatives have been studied for their anti-tubercular properties .
  • Methods of application or experimental procedures : These compounds are typically tested against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
  • Results or outcomes : Certain 1-Benzosuberone derivatives have shown promising results in inhibiting the growth of Mycobacterium tuberculosis .

7. Synthetic Routes

  • Summary of the application : 1-Benzosuberone is used in the synthesis of various fused- and spiro-heterocyclic ring systems .
  • Methods of application or experimental procedures : The synthetic routes to these ring systems involve various chemical reactions, including aerobic oxidation of alcohol .
  • Results or outcomes : The synthesis of these ring systems has led to the development of new compounds with potential biological activities .

8. Pharmacological Attributes

  • Summary of the application : 1-Benzosuberone is a key structural feature of many pharmacophores and has been used in the development of novel medications .
  • Methods of application or experimental procedures : The pharmacological attributes of 1-Benzosuberone derivatives are studied using various biological assays .
  • Results or outcomes : The compounds containing the 1-Benzosuberone skeleton have shown a wide range of biological actions such as anti-cancer, antibacterial, antifungal, anti-inflammatory, and so on .

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

properties

IUPAC Name

6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHUHTFXMNQHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231908
Record name 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzosuberone

CAS RN

826-73-3
Record name Benzosuberone
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Record name 1-Benzosuberone
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Record name 1-Benzosuberone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87961
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Record name 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one
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Record name 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one
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Record name 1-Benzosuberone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
555
Citations
K Monostory, V Tamási, L Vereczkey, P Perjési - Toxicology, 2003 - Elsevier
In vivo investigation of E-2-(4′-methoxybenzylidene)-1-benzosuberone (4a) on the 7,12-dimethylbenz[a]anthracene (DMBA)-induced onco/tumor suppressor gene expressions …
Number of citations: 49 www.sciencedirect.com
MS Miranda, VMF Morais, MAR Matos… - The Journal of Chemical …, 2010 - Elsevier
… In order to obtain reliable energetic estimates for 1-benzosuberone we have conducted computational calculations using the G3(MP2)//B3LYP method [24]. This method is an adaption …
Number of citations: 9 www.sciencedirect.com
P Jin, TA Wildman - The Journal of Physical Chemistry, 1991 - ACS Publications
… above, reductions in the separation of the minima and in the barrier height relative to those for 1-benzosuberone reflect the geometrical constraints imposed by the second aromatic ring. …
Number of citations: 14 pubs.acs.org
LS Seaman, CF da Costa, MVN de Souza… - Acta Crystallographica …, 2019 - scripts.iucr.org
… and crystal structures of five 2-benzylidene-1-benzosuberone [1-benzosuberone is 6,7,8,9-… )-1-benzosuberone, C 19 H 18 O 2 , (I), 2-(4-ethoxybenzylidene)-1-benzosuberone, C 20 H …
Number of citations: 9 scripts.iucr.org
H Behbehani, KM Dawood… - Expert Opinion on …, 2018 - Taylor & Francis
… In another report, the in vivo antitumor activity of 2-benzylidene-1-benzosuberone derivatives 27i,n (R = 4-Me, 4-NMe 2 ) (Figure 19) on the 7,12-dimethylbenz[a]anthracene (DMBA)-…
Number of citations: 22 www.tandfonline.com
O Cox, YJ Li, Y Gao, WJ Hernández - Journal of crystallographic and …, 1993 - Springer
… reaction of 2 with 1-benzosuberone (4) as illustrated in eq. 1. … the preferred conformation adopted by 1-benzosuberone (4) (… planarity is also observed in 1-benzosuberone (4), where the …
Number of citations: 1 link.springer.com
P Perjési, Z Gyöngyi, Z Bayer - Anticancer research, 2000 - europepmc.org
The cyclic chalcone analogue, E-2-(4'-methoxybenzylidene)-1-benzosuberone (MBB), has been found to show outstanding in vitro cytotoxic activity against P388, L1210, Molt 4/C8 and …
Number of citations: 21 europepmc.org
P Perjési, Z Bayer, I Ember - Anticancer research, 2000 - europepmc.org
The cyclic chalcone analogue, E-2-(4'-methoxybenzylidene)-1-benzosuberone (MBB), was found to show outstanding in vitro antineoplastic activity against P388, L1210, Molt 4/C8 and …
Number of citations: 21 europepmc.org
I Althagafi, TA Farghaly, EMH Abbas… - Polycyclic Aromatic …, 2021 - Taylor & Francis
Based on the wide range of various biological activities of benzosuberone derivatives and the emergence of multidrug resistance (MDR) of the continued use of antibiotics among …
Number of citations: 12 www.tandfonline.com
D Crich, S Gastaldi - New Journal of Chemistry, 2000 - pubs.rsc.org
Reaction of sodium cyanide with 5-bromo-1-benzosuberone: a reappraisal - New Journal of Chemistry (RSC Publishing) DOI:10.1039/A909470I … The reaction of 5-bromo-1-benzosuberone …
Number of citations: 3 pubs.rsc.org

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